Cas no 20177-59-7 (1H-1,2,3-Triazole-5-carboxylic acid, 1-(4-bromophenyl)-)
1H-1,2,3-Triazole-5-carboxylic acid, 1-(4-bromophenyl)- Chemical and Physical Properties
Names and Identifiers
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- 1H-1,2,3-Triazole-5-carboxylic acid, 1-(4-bromophenyl)-
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- Inchi: 1S/C9H6BrN3O2/c10-6-1-3-7(4-2-6)13-8(9(14)15)5-11-12-13/h1-5H,(H,14,15)
- InChI Key: YOWLKCGBMNMSNB-UHFFFAOYSA-N
- SMILES: N1(C2=CC=C(Br)C=C2)C(C(O)=O)=CN=N1
1H-1,2,3-Triazole-5-carboxylic acid, 1-(4-bromophenyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-695351-0.05g |
1-(4-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid |
20177-59-7 | 95% | 0.05g |
$202.0 | 2023-03-10 | |
| Enamine | EN300-695351-0.1g |
1-(4-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid |
20177-59-7 | 95% | 0.1g |
$301.0 | 2023-03-10 | |
| Enamine | EN300-695351-0.25g |
1-(4-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid |
20177-59-7 | 95% | 0.25g |
$431.0 | 2023-03-10 | |
| Enamine | EN300-695351-0.5g |
1-(4-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid |
20177-59-7 | 95% | 0.5g |
$679.0 | 2023-03-10 | |
| Enamine | EN300-695351-1.0g |
1-(4-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid |
20177-59-7 | 95% | 1g |
$0.0 | 2023-06-07 | |
| Enamine | EN300-695351-2.5g |
1-(4-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid |
20177-59-7 | 95% | 2.5g |
$1707.0 | 2023-03-10 | |
| Enamine | EN300-695351-5.0g |
1-(4-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid |
20177-59-7 | 95% | 5.0g |
$2525.0 | 2023-03-10 | |
| Enamine | EN300-695351-10.0g |
1-(4-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid |
20177-59-7 | 95% | 10.0g |
$3746.0 | 2023-03-10 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01080159-1g |
1-(4-Bromophenyl)-1h-1,2,3-triazole-5-carboxylic acid |
20177-59-7 | 95% | 1g |
¥4200.0 | 2023-03-19 | |
| 1PlusChem | 1P01BO37-50mg |
1-(4-BROMOPHENYL)-1H-1,2,3-TRIAZOLE-5-CARBOXYLIC ACID |
20177-59-7 | 95% | 50mg |
$303.00 | 2023-12-19 |
1H-1,2,3-Triazole-5-carboxylic acid, 1-(4-bromophenyl)- Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
Additional information on 1H-1,2,3-Triazole-5-carboxylic acid, 1-(4-bromophenyl)-
Introduction to 1H-1,2,3-Triazole-5-carboxylic acid, 1-(4-bromophenyl)- (CAS No. 20177-59-7) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
The compound 1H-1,2,3-Triazole-5-carboxylic acid, 1-(4-bromophenyl)-, identified by the CAS number 20177-59-7, represents a fascinating scaffold that has garnered significant attention in the realms of chemical biology and medicinal chemistry. This heterocyclic molecule, characterized by its triazole core and a bromophenyl substituent, exhibits a unique combination of structural features that make it a valuable building block for the development of novel therapeutic agents. The triazole ring, known for its stability and versatility in drug design, is seamlessly integrated with a carboxylic acid moiety and a brominated aromatic group, which collectively contribute to its multifaceted biological activities.
In recent years, the exploration of triazole-containing compounds has been extensively studied due to their broad spectrum of biological functions. The 1H-1,2,3-Triazole-5-carboxylic acid, 1-(4-bromophenyl)- scaffold has emerged as a particularly promising candidate for further medicinal chemistry investigations. The presence of the carboxylic acid group at the 5-position of the triazole ring provides a reactive site for further functionalization, enabling the synthesis of derivatives with tailored pharmacological properties. Additionally, the bromophenyl substituent at the 1-position introduces electronic and steric effects that can modulate the compound's interactions with biological targets.
One of the most compelling aspects of this compound is its potential in the development of antimicrobial agents. The triazole moiety is well-documented for its activity against various microbial pathogens, including fungi and certain bacteria. Studies have shown that triazole derivatives can disrupt essential cellular processes such as DNA replication and cell wall synthesis. The 1H-1,2,3-Triazole-5-carboxylic acid, 1-(4-bromophenyl)- structure leverages these properties while introducing additional modifications that could enhance efficacy and reduce resistance development. Recent research has highlighted its activity against multidrug-resistant strains of *Staphylococcus aureus* and *Pseudomonas aeruginosa*, demonstrating its potential as a lead compound for novel antibiotics.
Beyond antimicrobial applications, this compound has shown promise in other therapeutic areas. For instance, its structural motif is reminiscent of molecules with anti-inflammatory and immunomodulatory effects. The carboxylic acid group can be exploited to develop prodrugs or to enhance solubility, while the bromophenyl ring can serve as an anchor for further derivatization to target specific inflammatory pathways. Preliminary in vitro studies have indicated that derivatives of 1H-1,2,3-Triazole-5-carboxylic acid, 1-(4-bromophenyl)- can modulate cytokine production and inhibit the activation of pro-inflammatory signaling cascades.
The role of computational chemistry in optimizing this scaffold cannot be overstated. Advanced molecular modeling techniques have been employed to predict binding affinities and identify key interactions between 1H-1,2,3-Triazole-5-carboxylic acid, 1-(4-bromophenyl)- derivatives and biological targets such as enzymes and receptors. These studies have provided valuable insights into how structural modifications can enhance potency and selectivity. For example, computational analyses have suggested that introducing specific functional groups at the 3-position of the triazole ring could improve binding to certain protein targets without compromising overall bioactivity.
Another exciting avenue involves the use of this compound in cancer research. The triazole core is known to exhibit antitumor properties by interfering with microtubule dynamics and inhibiting enzymes involved in cell proliferation. The 1H-1,2,3-Triazole-5-carboxylic acid, 1-(4-bromophenyl)- scaffold offers a unique platform for designing molecules that can selectively target cancer cells while sparing healthy tissues. Preclinical studies have demonstrated that certain derivatives can induce apoptosis in various cancer cell lines by disrupting mitochondrial function and activating caspase-dependent pathways.
The synthetic accessibility of 1H-1,2,3-Triazole-5-carboxylic acid, 1-(4-bromophenyl)- also contributes to its appeal as a research tool. Efficient synthetic routes have been developed that allow for scalable production of this compound and its derivatives. These methods often involve cycloaddition reactions between azides and alkynes (azide-alkyne cycloaddition), followed by functional group transformations to introduce the desired substituents. Such synthetic strategies are well-suited for high-throughput screening campaigns aimed at identifying novel bioactive compounds.
In conclusion,1H-1,2,3-Triazole-5-carboxylic acid, with the CAS number 20177-59-7, represents a versatile scaffold with significant potential in pharmaceutical development. Its unique structural features make it an attractive candidate for designing molecules with antimicrobial、anti-inflammatory、and anticancer activities。Ongoing research continues to uncover new applications for this compound,and it is likely that further investigations will expand its therapeutic utility even further。The combination of experimental studies,computational modeling,and innovative synthetic methodologies ensures that this molecule will remain at the forefrontof medicinal chemistry research for years to come。
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